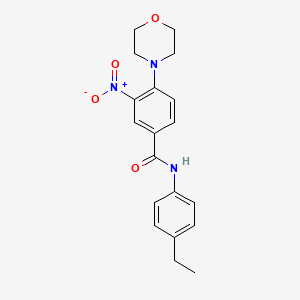
4-isobutoxy-N-methyl-N-phenylbenzamide
描述
4-isobutoxy-N-methyl-N-phenylbenzamide, also known as ibuprofen benzyl ester, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used for their analgesic, anti-inflammatory, and antipyretic properties.
作用机制
The mechanism of action of 4-isobutoxy-N-methyl-N-phenylbenzamide is similar to that of other NSAIDs. It works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the inflammatory response. By inhibiting the production of prostaglandins, this compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins. Additionally, this compound has also been shown to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes. Leukotrienes are lipid mediators that play a role in the inflammatory response. By inhibiting the production of leukotrienes, this compound reduces inflammation and pain.
实验室实验的优点和局限性
One of the advantages of using 4-isobutoxy-N-methyl-N-phenylbenzamide in lab experiments is its high yield and purity. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using this compound is that it is a synthetic compound and may not accurately reflect the effects of natural compounds in vivo.
未来方向
There are several future directions for the study of 4-isobutoxy-N-methyl-N-phenylbenzamide. One area of research is the development of more potent and selective COX inhibitors. Additionally, this compound could be further investigated for its potential use in cancer therapy. Furthermore, the effects of this compound on other inflammatory mediators, such as cytokines and chemokines, could also be explored. Finally, the development of more efficient and cost-effective synthesis methods for this compound could also be an area of future research.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It exhibits potent analgesic, anti-inflammatory, and antipyretic properties and has been investigated for its potential use in cancer therapy. The mechanism of action of this compound is well understood, and its biochemical and physiological effects have been extensively studied. While there are limitations to using this compound in lab experiments, there are several future directions for its study, including the development of more potent and selective COX inhibitors and the investigation of its effects on other inflammatory mediators.
科学研究应用
4-isobutoxy-N-methyl-N-phenylbenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent analgesic, anti-inflammatory, and antipyretic properties, which make it an attractive candidate for the treatment of various inflammatory conditions. Additionally, this compound has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
N-methyl-4-(2-methylpropoxy)-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14(2)13-21-17-11-9-15(10-12-17)18(20)19(3)16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIIHZYKKZQBOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{2-[2-(4-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4409498.png)

![4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4409505.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4409526.png)
![1-[4-(3-tert-butylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4409539.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B4409545.png)
![4-[3-(4-methyl-1-piperazinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4409546.png)
![4-{[(2-ethylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4409559.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B4409570.png)
![1-{3-methoxy-4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone](/img/structure/B4409586.png)
![4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4409593.png)
![1-{3-methoxy-4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4409600.png)
![3-(allyloxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4409603.png)